3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
921840-90-6 |
|---|---|
Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.385 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-17-2-1-9-24-20(17)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
LWXUJJFQCRIUOK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways in diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of the target molecules, thereby affecting their function .
Comparison with Similar Compounds
Pyrido[3,2-d]pyrimidine Derivatives with Halogenated Benzyl Groups
Key Insight : Halogenation (F, Cl, Br) at benzyl groups modulates electronic properties and binding affinity. Fluorine optimizes a balance between electronegativity and metabolic stability.
Core Structure Variations: Pyrido[3,2-d] vs. Thieno[3,2-d]pyrimidines
Electronic and Physical Properties
Note: The target compound’s benzodioxole and fluorobenzyl groups likely increase melting point and crystallinity compared to simpler analogs .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical steps requiring optimization?
The synthesis typically involves multi-step reactions, including alkylation of pyrido[3,2-d]pyrimidine cores with fluorinated benzyl groups and benzodioxole derivatives. Key steps include:
- Coupling reactions : Use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 4-fluorobenzyl and benzodioxolylmethyl groups .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
- Yield optimization : Adjusting reaction temperatures, solvent polarity (e.g., DMF or acetic acid), and catalyst loading .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation relies on:
Q. What preliminary biological activities have been reported for this compound?
Early studies on analogs suggest potential kinase inhibition or anticonvulsant activity. Standard assays include:
- In vitro enzyme inhibition : Kinase or receptor-binding assays using fluorogenic substrates .
- Cellular viability tests : MTT assays to evaluate cytotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Fluorine substitution : Enhances metabolic stability and target affinity due to electronegativity and lipophilicity .
- Benzodioxole moiety : Improves blood-brain barrier penetration in neuroactive compounds . Comparative data from thieno-pyrimidine analogs show reduced activity when fluorophenyl groups are replaced with methyl or nitro groups .
Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?
Discrepancies in IC50 values or efficacy may arise from:
Q. What experimental design considerations are critical for optimizing reaction conditions?
Key factors include:
Q. How can computational modeling guide the design of derivatives with improved target binding?
Molecular docking (e.g., using AutoDock Vina) and MD simulations predict interactions with kinase ATP-binding pockets. Focus on:
- Electrostatic complementarity : Align fluorobenzyl groups with hydrophobic residues .
- Conserved water displacement : Modify the pyrido-pyrimidine core to displace key water molecules .
Methodological Challenges and Solutions
Q. What strategies mitigate instability of intermediates during synthesis?
- Low-temperature handling : Store moisture-sensitive intermediates under argon .
- In situ derivatization : Convert unstable intermediates to stable esters or amides .
Q. How can researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
